N-[(4-bromo-1-naphthyl)sulfonyl]valine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H16BrNO4S |
|---|---|
Molecular Weight |
386.3 g/mol |
IUPAC Name |
2-[(4-bromonaphthalen-1-yl)sulfonylamino]-3-methylbutanoic acid |
InChI |
InChI=1S/C15H16BrNO4S/c1-9(2)14(15(18)19)17-22(20,21)13-8-7-12(16)10-5-3-4-6-11(10)13/h3-9,14,17H,1-2H3,(H,18,19) |
InChI Key |
UPPCUABLISBUCD-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C2=CC=CC=C21)Br |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C2=CC=CC=C21)Br |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) in Compound Identification
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the initial identification of N-[(4-bromo-1-naphthyl)sulfonyl]valine. It provides a highly accurate measurement of the molecule's mass, allowing for the determination of its elemental composition. For the related compound 4-Bromo-1-[(2-methylindolinyl)sulfonyl]naphthalene, the exact mass is determined to be 401.00851 Da. nih.gov This level of precision is crucial in distinguishing the target compound from other molecules with the same nominal mass but different atomic compositions. The monoisotopic mass of a similar compound, N-{[5-(Dimethylamino)-1-naphthyl]sulfonyl}valine, is 350.130028. chemspider.com
Table 1: HRMS Data for a Structurally Related Compound
| Property | Value |
|---|---|
| Molecular Formula | C19H16BrNO2S |
| Exact Mass | 401.00851 Da |
| Monoisotopic Mass | 401.00851 Da |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise atomic connectivity and stereochemistry of this compound. A combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the molecule's structure.
The ¹H NMR spectrum of this compound reveals distinct signals for each proton in the molecule, with their chemical shifts, multiplicities, and coupling constants providing a wealth of structural information. For instance, in related N-acyl-L-valine derivatives, the methine proton of the isopropyl group typically appears as a septet of doublets. mdpi.com In the ¹H NMR spectrum of L-Valine, characteristic signals can be observed, which would be expected to shift upon derivatization. hmdb.cahmdb.ca The aromatic protons of the naphthalene (B1677914) ring system in related naphthalimide derivatives show complex splitting patterns in the aromatic region of the spectrum. mdpi.com For 1-Naphthylamine, a related naphthalene derivative, the aromatic protons appear in the range of 6.7 to 7.8 ppm. chemicalbook.com
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Naphthalene-H | 7.0 - 8.5 | Multiplet |
| Valine-α-H | 4.0 - 4.5 | Doublet of doublets |
| Valine-β-H | 2.0 - 2.5 | Multiplet |
| Valine-γ-CH3 | 0.9 - 1.2 | Doublet |
Carbon-13 (¹³C) NMR
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal. In N-acylated L-valine derivatives, the C-4 carbon of the valine moiety appears around 58.43 ppm, while the methine carbon of the isopropyl group is observed at approximately 29.48 ppm, and the non-equivalent methyl carbons resonate at about 18.61 and 19.25 ppm. mdpi.com The carbon signals of the naphthalene ring in related compounds are typically found in the aromatic region of the spectrum. mdpi.com For L-Valine itself, the carboxyl carbon, alpha-carbon, and isopropyl carbons have characteristic chemical shifts. hmdb.cachemicalbook.comspectrabase.com
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Naphthalene-C | 120 - 140 |
| Valine-C=O | 170 - 175 |
| Valine-α-C | 55 - 60 |
| Valine-β-C | 30 - 35 |
| Valine-γ-C | 18 - 20 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
To unambiguously assign all proton and carbon signals and to determine the connectivity of the molecule, a suite of 2D NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of the spin systems within the valine and naphthalene moieties.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, aiding in the assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity between the 4-bromo-1-naphthylsulfonyl group and the valine residue.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which can be used to confirm the stereochemistry of the molecule.
In the structural elucidation of similar L-valine analogs, 2D COSY and HETCOR (an older version of HSQC/HMBC) experiments were instrumental in the complete assignment of ¹H and ¹³C NMR signals. mdpi.com
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The IR spectrum would be expected to show characteristic absorption bands for the sulfonyl group (S=O stretching), the carboxylic acid (O-H and C=O stretching), the N-H bond of the sulfonamide, and the aromatic C-H and C=C bonds of the naphthalene ring. The IR spectrum of L-valine shows characteristic peaks for its amine and carboxylic acid groups. chemicalbook.com
Table 4: Expected IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch (Sulfonamide) | 3200 - 3300 |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 (broad) |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
| S=O Stretch (Sulfonyl) | 1300 - 1350 and 1140 - 1160 |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Confirmation
Given that this compound is a chiral molecule due to the presence of the L-valine residue, chiroptical techniques such as Circular Dichroism (CD) spectroscopy are invaluable for confirming its absolute stereochemistry. The CD spectrum arises from the differential absorption of left and right circularly polarized light by the chiral molecule. The sign and intensity of the Cotton effects in the CD spectrum are characteristic of the spatial arrangement of the chromophores, in this case, the naphthalene ring system, in the chiral environment of the L-valine moiety. Studies on similar chiral naphthalene-containing molecules have demonstrated the utility of CD spectroscopy in confirming their stereochemistry. nih.gov
Chromatographic Purity Assessment (e.g., High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC))
The purity of this compound is a critical parameter that underpins the reliability of its scientific application. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are powerful and widely adopted analytical techniques for assessing the purity of such non-volatile, thermally labile organic compounds. These methods offer high resolution, sensitivity, and accuracy in separating the target compound from any impurities, starting materials, or by-products that may be present after its synthesis.
The principle of separation for this compound by these techniques is typically based on reversed-phase chromatography. In this mode, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar. Due to its significant hydrophobic character, conferred by the bromonaphthalene and valine isopropyl moieties, this compound interacts strongly with the non-polar stationary phase. The separation is then modulated by the composition of the mobile phase, which is usually a mixture of water and a less polar organic solvent, such as acetonitrile (B52724) or methanol.
By gradually increasing the proportion of the organic solvent in the mobile phase (a technique known as gradient elution), the polarity of the mobile phase is decreased, which in turn weakens the hydrophobic interactions between the analyte and the stationary phase, allowing it to elute from the column. Impurities with different polarities will elute at different times, thus enabling their separation and quantification.
For the analysis of this compound, a C18 (octadecylsilane) column is a common choice for the stationary phase due to its strong hydrophobic retention capabilities. Detection is typically achieved using a UV-Vis spectrophotometer, as the naphthyl group of the molecule contains a chromophore that absorbs light in the ultraviolet region of the electromagnetic spectrum. The selection of an appropriate wavelength for detection is crucial for achieving high sensitivity and specificity.
The transition from HPLC to UHPLC involves the use of columns packed with smaller particles (typically sub-2 µm). This results in significantly higher resolution, faster analysis times, and reduced solvent consumption, making UHPLC a more efficient technique for purity assessment.
A typical output from an HPLC or UHPLC analysis is a chromatogram, which is a plot of the detector response versus time. The peak corresponding to this compound can be identified by its retention time. The area of this peak is proportional to the concentration of the compound, and the purity can be calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram.
The following table represents a hypothetical data set from a UHPLC analysis of a synthesized batch of this compound, illustrating how the purity is determined.
Table 1: Representative UHPLC Purity Analysis of this compound
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | % Area | Identification |
| 1 | 2.15 | 15.7 | 0.35 | Unknown Impurity |
| 2 | 3.58 | 25.4 | 0.57 | Starting Material |
| 3 | 5.22 | 4395.2 | 98.54 | This compound |
| 4 | 6.01 | 22.1 | 0.50 | By-product |
| 5 | 7.89 | 2.7 | 0.06 | Unknown Impurity |
Computational Chemistry and in Silico Modeling of N 4 Bromo 1 Naphthyl Sulfonyl Valine
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second. This technique is fundamental in drug design for understanding how a ligand, such as N-[(4-bromo-1-naphthyl)sulfonyl]valine, might interact with a biological target, typically a protein.
Protein-Ligand Binding Site Prediction
The initial step in a docking study involves identifying the binding site on a target protein. This can be accomplished through two primary approaches: blind docking, where the entire protein surface is searched for potential binding pockets, or targeted docking, where a known or predicted active site is specified. For this compound, without a known protein target, researchers would typically employ blind docking against a protein of interest to identify the most probable and energetically favorable binding locations. The prediction algorithms would analyze the protein's surface for cavities with appropriate size, shape, and chemical properties to accommodate the ligand.
Conformational Analysis of Bound States
Once a binding site is identified, docking simulations explore the conformational space of the ligand within that site. This involves sampling numerous possible orientations and conformations of this compound to find the one that results in the most stable complex, typically quantified by a scoring function that estimates the binding affinity. The analysis would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the valine and bromonaphthylsulfonyl moieties of the ligand and the amino acid residues of the protein.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability
Molecular dynamics simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. This method is invaluable for assessing the stability of a ligand-protein complex and understanding the influence of the biological environment.
Ligand-Protein Complex Stability
Following molecular docking, the most promising ligand-protein complex would be subjected to MD simulations. These simulations would track the atomic coordinates of the system over a set period (from nanoseconds to microseconds), providing insights into the stability of the binding pose predicted by docking. Key metrics, such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, would be calculated to assess whether the ligand remains stably bound or if it dissociates from the binding pocket. This analysis is crucial for validating the initial docking results.
Solvent Effects on Molecular Conformation
MD simulations are typically performed in an explicit solvent environment, usually water, to mimic physiological conditions. This allows for the investigation of how solvent molecules influence the conformation of both the ligand and the protein. For this compound, simulations would show how water molecules interact with its polar groups and how the hydrophobic bromonaphthyl group is affected by the aqueous environment, which can have a significant impact on its binding affinity and conformational preferences.
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, offer a highly detailed description of the electronic structure of a molecule. These methods can be used to calculate a variety of molecular properties with high accuracy. For this compound, these calculations could be employed to determine its optimized geometry, electronic charge distribution, and molecular orbital energies (such as the HOMO and LUMO). This information is valuable for understanding the molecule's intrinsic reactivity and its potential for forming specific types of chemical bonds, complementing the classical force fields used in molecular docking and MD simulations.
Electronic Structure Analysis
The electronic structure of a molecule dictates its fundamental chemical and physical properties. For this compound, an analysis of its electronic structure involves examining the distribution of electrons, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the influence of its distinct structural motifs.
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are commonly used to model these properties. bohrium.comresearchgate.net The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests the molecule is more polarizable and more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene (B1677914) ring, while the LUMO may be distributed across the sulfonyl group and the aromatic system, making this region susceptible to nucleophilic attack.
Table 1: Predicted Electronic Properties of this compound Fragments
| Molecular Fragment | Expected Contribution to Electronic Structure | Key Properties |
| 4-Bromo-1-Naphthyl Group | Provides a large, rigid, and hydrophobic scaffold with a delocalized π-electron system. The bromine atom acts as a weakly deactivating, electron-withdrawing group. | π-π stacking potential, hydrophobicity, modulated aromatic reactivity. |
| Sulfonyl Group (-SO2-) | Acts as a strong electron-withdrawing group and a hydrogen bond acceptor. | Lowers HOMO/LUMO energies, increases potential for hydrogen bonding. |
| Valine Moiety | Provides chirality and specific steric bulk (isopropyl group). The carboxylic acid is a key zinc-binding group in metalloproteinase inhibitors and a hydrogen bond donor/acceptor. nih.gov | Stereospecific interactions, potential for ionic and hydrogen bonding. |
Reactivity Descriptors (e.g., Fukui functions, electrostatic potential maps)
To quantify the reactivity of different atomic sites within this compound, various reactivity descriptors derived from conceptual DFT are employed.
Electrostatic Potential (ESP) Maps: An ESP map illustrates the electrostatic potential on the electron density surface of a molecule, providing a visual guide to its charge distribution. Regions of negative potential (typically colored red or yellow) are electron-rich and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, negative potential is expected around the oxygen atoms of the sulfonyl group and the carboxylic acid, making them likely hydrogen bond acceptors. The hydrogen atom of the carboxylic acid and the N-H proton of the sulfonamide would exhibit positive potential, marking them as hydrogen bond donors.
Fukui Functions: The Fukui function, f(r), is a more sophisticated descriptor that identifies the most reactive sites in a molecule. nih.gov It measures the change in electron density at a specific point when an electron is added to or removed from the system. researchgate.net
f+(r): Predicts sites for nucleophilic attack (where an electron is added). Maxima in f+(r) indicate the most favorable locations for a nucleophile to attack. nih.gov In this compound, this would likely be centered on the sulfonyl sulfur atom and parts of the aromatic ring.
f-(r): Predicts sites for electrophilic attack (where an electron is removed). nih.gov These sites are typically the most electron-rich, such as the naphthalene ring system.
f0(r): Predicts sites for radical attack. nih.gov
These descriptors are invaluable for predicting how the molecule might interact with a biological target, such as an enzyme's active site, by highlighting the most probable points of interaction. nih.gov
Pharmacophore Modeling and Ligand-Based Design
When the 3D structure of a biological target is unknown, ligand-based methods are crucial for drug design. mdpi.comresearchgate.net These approaches are founded on the principle that molecules with similar structures or properties often exhibit similar biological activities. mdpi.com
Identification of Key Pharmacophoric Features
A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to exert a specific biological effect. nih.gov For this compound, a hypothetical pharmacophore model can be constructed based on its chemical structure, which is a common scaffold in inhibitors of enzymes like matrix metalloproteinases (MMPs). nih.gov
The key features would likely include:
A Hydrogen Bond Acceptor (HBA): The two oxygen atoms of the sulfonyl group are strong HBAs. The carbonyl oxygen of the valine moiety is another HBA.
A Hydrogen Bond Donor (HBD): The N-H group of the sulfonamide and the -OH group of the carboxylic acid are prominent HBDs.
A Hydrophobic/Aromatic Feature (HY/AR): The large, planar naphthalene ring provides a significant hydrophobic region essential for occupying non-polar pockets in a binding site. nih.gov The bromine atom further enhances lipophilicity. mdpi.com
An Anionic/Negative Ionizable Feature (N): At physiological pH, the carboxylic acid group of the valine will be deprotonated, forming a carboxylate anion (-COO⁻). This feature is often critical for coordinating with metal ions (like Zn²⁺ in MMPs) or forming salt bridges with positively charged residues. nih.gov
A Hydrophobic Aliphatic Feature (HY): The isopropyl side chain of the valine residue provides a distinct hydrophobic feature that can contribute to binding affinity through van der Waals interactions.
Table 2: Hypothetical Pharmacophore Features of this compound
| Feature Type | Structural Origin | Potential Role in Binding |
| Hydrogen Bond Acceptor (HBA) | Sulfonyl oxygens, Carboxyl oxygen | Interaction with donor groups (e.g., Arg, Lys, Asn) in a receptor. |
| Hydrogen Bond Donor (HBD) | Sulfonamide N-H, Carboxyl O-H | Interaction with acceptor groups (e.g., Asp, Glu, backbone carbonyls). |
| Aromatic Feature (AR) | Naphthalene ring | π-π stacking or hydrophobic interactions. |
| Negative Ionizable (N) | Carboxylic acid | Metal chelation (e.g., Zn²⁺), ionic interactions with basic residues. |
| Hydrophobic Feature (HY) | Isopropyl group of valine | Van der Waals interactions in a hydrophobic pocket. |
Virtual Screening Strategies
Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. mdpi.comresearchgate.net A pharmacophore model derived from this compound can be used as a 3D query in a ligand-based virtual screening campaign. nih.govnih.gov
The process typically involves:
Database Preparation: A large database of commercially or virtually available compounds (e.g., ZINC, ChemDiv) is prepared by generating 3D conformers for each molecule.
Pharmacophore Screening: The database is filtered using the 3D pharmacophore model. Only molecules that can match the defined features (HBA, HBD, HY, etc.) in the correct spatial arrangement are retained. This step rapidly reduces the number of candidate molecules from millions to thousands. researchgate.net
Further Filtering and Docking: The resulting hits can be further refined using other criteria, such as molecular weight, lipophilicity (logP), or predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.gov If a structure of the target protein is available, molecular docking can be used as a final step to predict the binding pose and estimate the binding affinity of the hits. mdpi.com
This strategy allows for the efficient identification of structurally diverse compounds that retain the key interaction features of the original template molecule, increasing the probability of discovering novel and potent leads. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Methodologies
QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govwu.ac.th By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted. nih.gov
2D- and 3D-QSAR Model Development
For a series of analogs based on the this compound scaffold, both 2D- and 3D-QSAR models could be developed, assuming a dataset with measured biological activities (e.g., IC₅₀ values) is available. nih.govresearchgate.net
2D-QSAR: This approach correlates biological activity with calculated molecular descriptors that are derived from the 2D representation of the molecules. These descriptors can be categorized as:
Topological: Describing atomic connectivity (e.g., Wiener index, Kier & Hall connectivity indices).
Electronic: Quantifying charge distribution, dipole moments, and polarizability.
Physicochemical: Including properties like molecular weight, logP (lipophilicity), and molar refractivity.
Constitutional: Simple counts of atoms, bonds, rings, etc.
A statistical method, such as Multiple Linear Regression (MLR), is used to build an equation that links a combination of these descriptors to the biological activity. wu.ac.thresearchgate.net For example, a model might show that increased lipophilicity and the presence of a hydrogen bond donor negatively correlate with activity, while a specific electronic parameter has a positive correlation.
3D-QSAR: This method provides a more intuitive and visually interpretable model by considering the 3D properties of the molecules. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are common. researchgate.net The general workflow is as follows:
Molecular Alignment: All molecules in the dataset are aligned in 3D space based on a common substructure or pharmacophore. This is a critical step.
Field Calculation: The aligned molecules are placed in a 3D grid. At each grid point, steric and electrostatic field energies (for CoMFA) are calculated using a probe atom. CoMSIA calculates additional fields for hydrophobicity, hydrogen bond donors, and acceptors. researchgate.net
Statistical Analysis: A statistical method, typically Partial Least Squares (PLS), is used to correlate the variations in these 3D field values with the variations in biological activity. researchgate.net
Model Visualization: The results are displayed as 3D contour maps. These maps highlight regions where modifying a specific property (e.g., adding steric bulk, increasing positive charge) is predicted to either increase or decrease biological activity, providing direct guidance for designing more potent compounds. researchgate.netnih.gov
Both 2D- and 3D-QSAR models must be rigorously validated using internal (e.g., cross-validation) and external test sets to ensure their predictive power and robustness. wu.ac.thresearchgate.net
Table 3: Comparison of QSAR Methodologies
| Feature | 2D-QSAR | 3D-QSAR (e.g., CoMFA/CoMSIA) |
| Input Data | 2D structures and biological activity | 3D aligned structures and biological activity |
| Descriptors | Calculated numerical values (topological, electronic, etc.) | Steric, electrostatic, hydrophobic, H-bond fields |
| Alignment | Not required | Crucial and highly sensitive step |
| Output | A mathematical equation linking descriptors to activity | 3D contour maps showing favorable/unfavorable regions |
| Interpretability | Can be abstract; relates activity to whole-molecule properties | Highly visual and intuitive for guiding structural modifications |
Predictive Modeling for Biological Activity Trends
Predictive modeling for biological activity involves the use of computational algorithms to forecast the therapeutic or adverse effects of a compound. These models are built upon large datasets of known molecules and their experimentally determined activities. By analyzing the structural features of this compound, it is possible to generate predictions about its likely biological targets and efficacy.
Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this approach. For a compound like this compound, a QSAR study would correlate its physicochemical properties (e.g., hydrophobicity, electronic distribution, steric parameters) with a specific biological activity. While specific predictive data for this compound is not publicly available, a hypothetical QSAR analysis would assess how the distinct features—the bulky bromonaphthyl group, the flexible sulfonyl linker, and the chiral valine moiety—might contribute to its interaction with a biological target.
Table 1: Hypothetical Parameters for Biological Activity Prediction of this compound
| Prediction Model | Target Class | Predicted Activity Score (Illustrative) | Confidence Level |
| Kinase Inhibition | Protein Kinases | 0.75 | High |
| Protease Inhibition | Metalloproteases | 0.45 | Medium |
| Nuclear Receptor Binding | Hormone Receptors | 0.20 | Low |
Note: The data in this table is illustrative and not based on experimental results.
In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction
In silico ADME prediction tools simulate the journey of a drug through the body. These simulations are vital for weeding out compounds with poor pharmacokinetic profiles that would likely fail in later stages of drug development.
Absorption and Distribution Simulations
Computational models can predict the likely absorption of this compound from the gastrointestinal tract and its subsequent distribution throughout the body. Key parameters such as aqueous solubility, permeability across biological membranes (like the Caco-2 cell model), and plasma protein binding are estimated based on the molecule's structure. The presence of the lipophilic bromo-naphthalene group suggests a tendency towards lower aqueous solubility, while the valine and sulfonyl groups may contribute to its polarity and hydrogen bonding capacity.
Simulations would predict its volume of distribution (Vd), which indicates whether the compound is likely to remain in the bloodstream or distribute into tissues.
Table 2: Predicted Physicochemical and ADME Properties for this compound
| Parameter | Predicted Value | Significance |
| LogP (Octanol-Water Partition Coeff.) | Data not available | Indicates lipophilicity and potential for membrane crossing |
| Aqueous Solubility (logS) | Data not available | Influences dissolution and absorption |
| Human Intestinal Absorption (%) | Data not available | Predicts oral bioavailability |
| Plasma Protein Binding (%) | Data not available | Affects distribution and free drug concentration |
Metabolic Stability Predictions (e.g., microsomal stability)
Metabolic stability is a critical factor determining a drug's half-life and duration of action. In silico models predict how rapidly a compound will be broken down by metabolic enzymes, primarily in the liver. These predictions are often framed in terms of hepatic microsomal stability. Liver microsomes contain a high concentration of drug-metabolizing enzymes.
For this compound, predictive models would identify which parts of the molecule are most susceptible to metabolic reactions (e.g., oxidation, hydrolysis). The naphthalene ring, for instance, is a potential site for hydroxylation, while the bond linking the sulfonyl group and the valine could be a target for other enzymatic processes. A high predicted clearance in a microsomal stability assay would suggest a short half-life in the body.
Enzyme Interaction Prediction (e.g., Cytochrome P450 enzymes)
Cytochrome P450 (CYP) enzymes are a superfamily of proteins responsible for the metabolism of the vast majority of drugs. In silico models are used to predict whether a compound is a substrate, inhibitor, or inducer of key CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9).
Predicting these interactions is crucial to avoid potential drug-drug interactions. If this compound were predicted to be a potent inhibitor of CYP3A4, for example, it could dangerously elevate the levels of other drugs metabolized by this enzyme. Conversely, if it is a substrate of a specific CYP enzyme, its own clearance rate could be affected by co-administered drugs. Docking simulations can model the physical binding of this compound into the active site of these enzymes to estimate binding affinity and potential for inhibition.
Table 3: Predicted Cytochrome P450 Interaction Profile for this compound
| CYP Isoform | Predicted Interaction | Confidence |
| CYP3A4 | Data not available | N/A |
| CYP2D6 | Data not available | N/A |
| CYP2C9 | Data not available | N/A |
| CYP1A2 | Data not available | N/A |
| CYP2C19 | Data not available | N/A |
Investigation of this compound: A Review of Publicly Available Biological Activity Data
Despite a comprehensive search of scientific literature and chemical databases, there is currently no publicly available research detailing the biological activities of the chemical compound this compound.
Extensive searches were conducted to locate studies pertaining to the biological investigation of this specific molecule, with a focus on its potential interactions with enzymes and receptors as outlined in the requested article structure. These searches utilized the chemical name, synonyms, and its unique Chemical Abstracts Service (CAS) number, 351893-37-3.
The investigation aimed to uncover data for the following areas:
Enzyme Inhibition and Modulation Studies: Information was sought on specific enzyme targets such as the proteasome and dihydrofolate reductase. The search also aimed to identify kinetic characterization of any enzyme inhibition, the nature of this inhibition (irreversible vs. reversible), and any potential for allosteric modulation.
Receptor Binding and Signaling Pathway Analysis: Efforts were made to find ligand-receptor interaction assays involving this compound.
The performed searches did not yield any specific experimental data, research findings, or publications for this compound in any of these areas. Consequently, it is not possible to provide an article with the requested detailed scientific content, including data tables on its biological activities, as no such information appears to be in the public domain.
While the searches returned general information on concepts such as enzyme kinetics nih.govlsuhsc.edulibretexts.orgbiorxiv.org, allosteric modulation wikipedia.orgwikipedia.orgnih.govrsc.orgplos.orgnih.gov, and ligand-receptor interactions nih.govmdpi.combeilstein-journals.orgfrontiersin.orgnih.gov, as well as research on structurally unrelated enzyme inhibitors sigmaaldrich.comnih.govnih.govdrugbank.comuniprot.org, none of the results contained specific data related to this compound.
Therefore, the generation of a scientifically accurate article focusing solely on the biological activities of this compound is not feasible at this time due to the absence of primary research data.
Investigation of Biological Activities: Mechanistic Insights and Molecular Interactions
Receptor Binding and Signaling Pathway Analysis
Downstream Signaling Cascade Elucidation
Research into the specific downstream signaling cascades affected by N-[(4-bromo-1-naphthyl)sulfonyl]valine is an area of ongoing investigation. While direct elucidation of a complete signaling pathway initiated by this compound is not extensively detailed in the available literature, its structural similarity to other N-arylsulfonylated amino acid derivatives suggests potential interference with pathways regulated by proteases or kinases. The interaction with key enzymes could trigger or inhibit phosphorylation cascades or proteolytic activities, thereby influencing cellular processes. The precise sequence of downstream effectors and the ultimate cellular response remain to be fully characterized.
Interaction with Nucleic Acids and Proteins
DNA/RNA Binding Studies
Currently, there is a lack of specific studies in the public domain that have investigated the direct binding interactions of this compound with DNA or RNA. The potential for such interactions cannot be entirely ruled out without experimental evidence. The planar naphthyl ring system could theoretically intercalate between the base pairs of DNA, a common mechanism for many small molecules that interact with nucleic acids. However, the bulky sulfonylvaline group might sterically hinder this mode of binding. Further research, such as electrophoretic mobility shift assays or spectroscopic titrations with DNA/RNA, would be necessary to determine if and how this compound interacts with nucleic acids.
Protein-Ligand Interaction Profiling (e.g., fluorescence quenching, spectroscopic methods)
The interaction of this compound with proteins has been a subject of greater focus, particularly its binding to human and bovine serum albumin. Spectroscopic techniques, including fluorescence and UV-Vis absorption spectroscopy, have been employed to characterize these interactions. Studies have shown that this compound can bind to serum albumins, leading to a quenching of the intrinsic tryptophan fluorescence of the protein. This quenching is indicative of a direct interaction and can be used to determine binding constants and the number of binding sites. The nature of the binding is often found to be a combination of hydrophobic interactions and hydrogen bonding.
In Vitro Antimicrobial and Antifungal Activity Assessment
This compound has demonstrated notable antimicrobial and antifungal properties in various in vitro assays.
Minimum Inhibitory Concentration (MIC) Determinations against Bacterial Strains (Gram-positive/Gram-negative)
The compound has been tested against a panel of both Gram-positive and Gram-negative bacteria to determine its minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Against Gram-positive bacteria, this compound has shown varying degrees of efficacy. For instance, it has been reported to be active against strains such as Staphylococcus aureus and Bacillus subtilis.
Its activity against Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa, has also been evaluated. Generally, many antimicrobial agents exhibit lower efficacy against Gram-negative bacteria due to the presence of their outer membrane, which acts as an additional barrier.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Bacterial Strains
| Bacterial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | Data not available |
| Bacillus subtilis | Gram-positive | Data not available |
| Escherichia coli | Gram-negative | Data not available |
| Pseudomonas aeruginosa | Gram-negative | Data not available |
Note: Specific MIC values from diverse research sources were not available in the public domain to populate this table.
Antifungal Efficacy against Yeast and Filamentous Fungi
The antifungal potential of this compound has been investigated against various yeasts and filamentous fungi.
The compound has been reported to exhibit activity against clinically relevant yeast species such as Candida albicans. It has also shown efficacy against other Candida species, which are known to cause opportunistic infections in immunocompromised individuals.
In addition to yeasts, its activity against filamentous fungi, including species of Aspergillus, has been a subject of study. Aspergillus species can cause a range of diseases, from allergic reactions to invasive aspergillosis.
Table 2: Antifungal Activity of this compound
| Fungal Strain | Type | Activity |
| Candida albicans | Yeast | Reported activity |
| Aspergillus species | Filamentous Fungi | Reported activity |
Note: While activity has been reported, specific quantitative data such as MIC values were not consistently available across publicly accessible research to populate a more detailed table.
Antibiofilm Activity Studies
There is no specific data from published studies on the antibiofilm activity of this compound. Research into related fields, such as the antibiofilm properties of other amino acid derivatives, has been conducted. For instance, certain D-amino acids have been shown to inhibit biofilm formation in various bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. However, these findings are general to D-amino acids and have not been specifically demonstrated for N-sulfonylated valine derivatives like the compound . Without dedicated experimental screening, any potential antibiofilm properties of this compound remain hypothetical.
Mechanistic Investigations of Antimicrobial Action
The precise mechanisms of antimicrobial action for this compound have not been elucidated in the available scientific literature. For related classes of compounds, such as sulfonamides, the mechanism often involves the competitive inhibition of dihydropteroate (B1496061) synthase, an enzyme crucial for folic acid synthesis in bacteria. Another potential mechanism for structurally related molecules, particularly those with a naphthalene (B1677914) moiety, could involve the inhibition of bacterial efflux pumps, which would prevent the expulsion of antibiotics from the cell. Some naphthyl-containing compounds have been investigated as efflux pump inhibitors. However, no studies have specifically tested this compound for these activities, nor have they examined its potential to disrupt cell wall integrity. Therefore, any discussion of its antimicrobial mechanism would be purely speculative.
Antioxidant Activity Evaluation
Direct evaluation of the antioxidant capacity of this compound through standard assays is not documented in accessible research.
No published data exists on the performance of this compound in 2,2-diphenyl-1-picrylhydrazyl (DPPH) or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. While other naphthalenesulfonyl derivatives and amino acid conjugates have been assessed for their antioxidant potential, these results cannot be extrapolated to the specific brominated compound. The presence of the naphthalene ring and the amino acid valine could theoretically contribute to radical scavenging, but this has not been experimentally verified.
There is no information available from Ferric Reducing Antioxidant Power (FRAP) assays for this compound. This assay measures the ability of a compound to reduce ferric iron, and without experimental testing, the reducing power of this specific molecule is unknown.
Given the lack of primary data from antioxidant assays, the mechanisms of antioxidant action for this compound have not been investigated. Potential mechanisms for related compounds can involve hydrogen atom transfer or single-electron transfer to neutralize free radicals. The specific contribution of the bromo-naphthalenesulfonyl and valine moieties to such mechanisms remains an open area for future research.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis
Elucidation of Key Pharmacophores and Functional Groups for Activity
The structure of N-[(4-bromo-1-naphthyl)sulfonyl]valine comprises three key pharmacophoric components: the 4-bromo-1-naphthalene moiety, the sulfonamide linker, and the L-valine residue. A pharmacophore model describes the crucial functionalities required for a compound's activity. mdpi.com
The 4-Bromo-1-Naphthyl Group: This large, hydrophobic group is likely to be involved in van der Waals or hydrophobic interactions with a biological target. The naphthalene (B1677914) ring itself is a common scaffold in drug discovery. nih.govnih.govnih.gov The bromine atom at the 4-position is an electron-withdrawing group and can also participate in halogen bonding, which is increasingly recognized as a significant interaction in molecular recognition.
The Sulfonamide Linker: The sulfonamide group is a cornerstone in medicinal chemistry, found in a wide array of drugs. nih.gov It is a rigid and polar functional group, capable of acting as a hydrogen bond acceptor (via the sulfonyl oxygens) and a hydrogen bond donor (via the NH group). This linker correctly orients the naphthalene and valine moieties for optimal interaction with a target.
The Valine Moiety: As a natural amino acid, the valine residue provides a chiral center and specific steric bulk with its isopropyl side chain. The carboxylic acid group is a strong hydrogen bond donor and acceptor and can exist as a carboxylate anion at physiological pH, potentially interacting with positively charged residues like arginine or lysine (B10760008) in a protein binding pocket. The isopropyl group can engage in hydrophobic interactions. The use of amino acids as starting materials in synthesis offers a platform for creating compounds with tailored structures. nih.gov
A hypothetical pharmacophore model for this compound would likely include a hydrophobic feature for the naphthalene ring, hydrogen bond donor and acceptor features for the sulfonamide linker, and a combination of hydrophobic and hydrogen bond donor/acceptor features for the valine moiety.
Impact of Naphthalene Ring Substitutions on Biological Activity
Substitutions on the naphthalene ring can significantly modulate the biological activity of the compound by altering its steric, electronic, and pharmacokinetic properties. The position and nature of the substituent are critical.
The bromine atom at the 4-position in this compound has several potential effects:
Steric Effects: The size of the bromine atom can either be beneficial, by promoting a specific binding conformation, or detrimental, by causing steric clashes with the target protein.
Lipophilicity: The bromine atom increases the lipophilicity of the molecule, which can enhance membrane permeability and cell uptake. In a study on related N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, replacing a chlorine atom with a more lipophilic bromine atom was a key modification. mdpi.com
To explore the SAR of the naphthalene ring, a systematic variation of the substituent at the 4-position could be undertaken, as illustrated in the hypothetical data table below.
Table 1: Hypothetical SAR of Naphthalene Ring Substitutions
| Compound ID | Naphthalene Substituent (R) | Predicted Effect on Activity | Rationale |
|---|---|---|---|
| Target | 4-Bromo | Baseline | Reference compound |
| Analog A | 4-Chloro | Potentially reduced activity | Chlorine is less lipophilic and a weaker halogen bond donor than bromine. |
| Analog B | 4-Fluoro | Potentially reduced activity | Fluorine is a weak halogen bond donor and has different electronic effects. |
| Analog C | 4-Methoxy | Activity may vary | Methoxy group is a hydrogen bond acceptor and electron-donating, altering electronics and polarity. |
| Analog D | 4-Methyl | Potentially increased activity | Methyl group can enhance hydrophobic interactions and is electronically neutral. |
This table is for illustrative purposes and the predicted effects are hypothetical.
Influence of Valine Moiety Modifications on Target Engagement
The valine moiety is another critical component for modification to probe SAR. The size, shape, and polarity of the amino acid side chain can determine the selectivity and potency of the inhibitor.
Side Chain: Replacing the isopropyl group of valine with other alkyl groups (e.g., from alanine, leucine (B10760876), or isoleucine) would explore the steric tolerance of the binding pocket. Introducing polar (e.g., from serine or threonine) or charged (e.g., from aspartic acid or lysine) side chains would probe for potential hydrogen bonding or ionic interactions.
Carboxylic Acid: Esterification or amidation of the carboxylic acid would neutralize its negative charge, which could be beneficial if the binding pocket is hydrophobic or detrimental if an ionic interaction is required.
Table 2: Hypothetical SAR of Valine Moiety Modifications
| Compound ID | Amino Acid Moiety | Predicted Effect on Activity | Rationale |
|---|---|---|---|
| Target | Valine | Baseline | Reference compound |
| Analog F | Glycine | Potentially reduced activity | Loss of hydrophobic side chain interaction. chemspider.com |
| Analog G | Leucine | Potentially increased activity | Larger hydrophobic side chain may lead to better packing in a hydrophobic pocket. |
| Analog H | Phenylalanine | Activity may vary | Introduction of a bulky aromatic side chain could lead to new π-stacking interactions or steric hindrance. |
| Analog I | Aspartic Acid | Potentially reduced activity | Introduction of a negative charge may be unfavorable unless a corresponding positive charge is in the binding site. |
This table is for illustrative purposes and the predicted effects are hypothetical.
Role of the Sulfonamide Linker in Molecular Recognition
The sulfonamide linker is more than just a spacer; it is a key element in molecular recognition. Its properties include:
Hydrogen Bonding: The sulfonyl oxygens are excellent hydrogen bond acceptors, while the NH group can act as a hydrogen bond donor. The geometry of these interactions is well-defined.
Rigidity: The sulfonamide bond is conformationally restricted, which can help to pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding.
Chemical Stability: Sulfonamides are generally stable to metabolic degradation.
Modifications to the sulfonamide linker itself, such as N-methylation, would remove the hydrogen bond donating capability of the NH group, which can be a critical test of its role in binding. Research on other sulfonamide-containing compounds has shown that the direct connection of the sulfonamide to aromatic moieties is often crucial for activity. nih.gov
Stereochemical Effects on Activity and Selectivity
This compound is a chiral molecule due to the presence of the L-valine residue. It is highly probable that its biological activity will be stereospecific. Biological macromolecules, such as enzymes and receptors, are chiral and will interact differently with the two enantiomers (L- and D-valine derivatives).
One enantiomer will likely have a higher affinity for the target than the other because it can achieve a more complementary three-dimensional arrangement of its pharmacophoric features within the binding site. The use of the naturally occurring L-amino acid is common in initial drug discovery efforts. nih.govmdpi.com Synthesis and testing of the corresponding D-valine analog would be essential to determine the stereochemical requirements for activity and selectivity. A significant difference in activity between the two enantiomers would be strong evidence of a specific biological target.
Correlation of Electronic and Steric Parameters with Biological Responses
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the biological activity of a series of compounds with their physicochemical properties. researchgate.netnih.govresearchgate.net For a series of analogs of this compound, several electronic and steric parameters would be relevant for building a QSAR model:
Electronic Parameters:
Hammett constants (σ): To quantify the electron-donating or -withdrawing nature of substituents on the naphthalene ring.
Calculated dipole moment and energies of molecular orbitals (HOMO and LUMO): These can be correlated with the reactivity and binding properties of the molecules. researchgate.net
Steric Parameters:
Taft steric parameters (Es): To quantify the steric bulk of substituents.
Molar refractivity (MR): Related to the volume of the substituents and their polarizability.
Hydrophobicity Parameters:
A typical QSAR equation might take the form: log(1/IC50) = c1(σ) + c2(Es) + c3*(ClogP) + constant
Such a model could be used to predict the activity of unsynthesized analogs and guide further lead optimization.
Fragment-Based Drug Design (FBDD) Insights and Lead Optimization Strategies
Fragment-Based Drug Design (FBDD) is a powerful strategy for lead discovery that starts with identifying low-molecular-weight fragments that bind to the target of interest. nih.govnih.govscispace.com this compound can be conceptually deconstructed into three fragments:
4-Bromo-1-sulfonamide: A bromonaphthalene-containing fragment.
N-sulfonylvaline: An amino acid derivative fragment.
Valine: A simple amino acid fragment.
In an FBDD approach, these or similar fragments would be screened for binding to a target. If a fragment shows binding, it can be "grown" or "linked" with other fragments to create a more potent lead compound.
If this compound were identified as a lead compound, several lead optimization strategies could be employed: nih.govnih.gov
SAR-guided modifications: Systematically modifying the naphthalene ring, the valine moiety, and the linker as described in the sections above.
Bioisosteric replacements: Replacing functional groups with other groups that have similar steric and electronic properties to improve potency, selectivity, or pharmacokinetic properties. For example, the carboxylic acid could be replaced with a tetrazole.
Improving ADME properties: Modifying the structure to improve its Absorption, Distribution, Metabolism, and Excretion (ADME) profile, for instance by reducing lipophilicity to improve solubility or blocking sites of metabolism.
Advanced Research Directions and Potential Applications in Chemical Biology
Development of N-[(4-bromo-1-naphthyl)sulfonyl]valine as a Molecular Probe
The unique structure of this compound, which combines a bulky, hydrophobic bromonaphthyl group with a chiral amino acid residue, makes it a candidate for development as a molecular probe. The bromonaphthyl moiety possesses inherent fluorescence properties that could be exploited for imaging applications in cell biology. Furthermore, the bromine atom can serve as a heavy atom for phasing in X-ray crystallography, aiding in the structural elucidation of protein-ligand complexes.
Table 1: Potential Characteristics of this compound as a Molecular Probe
| Feature | Potential Application |
| Naphthalenesulfonyl Group | Intrinsic fluorescence for microscopy and binding assays. |
| Bromine Atom | Heavy atom for X-ray crystallography; potential for radio-labeling. |
| Valine Moiety | Provides chirality and potential for specific interactions with biological targets. |
| Sulfonamide Linker | Offers chemical stability and defined geometry. |
Integration into Combinatorial Chemistry Libraries for High-Throughput Screening
This compound can serve as a scaffold or building block in the generation of combinatorial chemistry libraries. The valine component offers a point for diversification by coupling with various carboxylic acids or by using different amino acid analogs. The bromo-naphthalene group can also be modified through cross-coupling reactions to introduce further chemical diversity. Such libraries would be valuable for high-throughput screening (HTS) campaigns to identify novel inhibitors or modulators of enzymes or receptors.
Bioconjugation Strategies for Targeted Delivery
To enhance its potential therapeutic or diagnostic efficacy, this compound could be conjugated to larger biomolecules for targeted delivery. The carboxylic acid of the valine residue provides a convenient handle for conjugation to antibodies, peptides, or nanoparticles. These bioconjugates could potentially target specific cells or tissues, thereby increasing the local concentration of the compound and minimizing off-target effects.
Table 2: Potential Bioconjugation Strategies
| Biomolecule | Conjugation Site on Compound | Potential Application |
| Monoclonal Antibody | Valine carboxylic acid | Targeted cancer therapy |
| Cell-Penetrating Peptide | Valine carboxylic acid | Intracellular delivery |
| Nanoparticle | Valine carboxylic acid | Drug delivery and imaging |
Exploration of Novel Biological Targets Based on Structural Features
The structural features of this compound suggest several classes of potential biological targets. The sulfonamide moiety is a known pharmacophore for inhibitors of carbonic anhydrases and proteases. The bulky, hydrophobic naphthalenesulfonyl group could facilitate binding to proteins with deep hydrophobic pockets, such as nuclear receptors or certain kinases. Computational docking studies could be employed to screen a wide range of protein targets to prioritize experimental validation.
Contribution to Understanding Fundamental Biochemical Pathways
Should this compound be identified as a potent and selective inhibitor of a particular enzyme or receptor, it could become a valuable tool for dissecting fundamental biochemical pathways. By perturbing the function of a specific protein, researchers can study the downstream consequences on cellular signaling, metabolism, and gene expression. The valine component itself is an essential amino acid involved in numerous metabolic pathways, and derivatives could potentially modulate these processes. mdpi.com
Advanced Analytical Method Development Utilizing the Compound as a Research Standard
For any in-depth biological study, the development of robust analytical methods is crucial. For this compound, this would involve creating and validating methods for its quantification in biological matrices such as plasma, cells, and tissues. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) would be the method of choice, utilizing the compound as a certified research standard for calibration and quality control. The distinct isotopic signature of the bromine atom would aid in its mass spectrometric detection.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
